N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(11-8-14(18-10-17-11)21-5-1-2-6-21)20-16-19-12(9-24-16)13-4-3-7-23-13/h3-4,7-10H,1-2,5-6H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGFZDUDALQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then coupled with a pyrimidine derivative. The final step involves the introduction of the pyrrolidin-1-yl group and the carboxamide functionality. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step reactions involving heterocyclic ring formation and functional group coupling:
Pyrimidine Core Formation
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The pyrimidine ring is typically constructed via Biginelli-like cyclocondensation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at positions 4 and 6 .
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Pyrrolidin-1-yl at position 6 is introduced via nucleophilic substitution or reductive amination using pyrrolidine derivatives .
Thiazole Ring Assembly
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The thiazole moiety is synthesized via Hantzsch thiazole synthesis , involving:
Carboxamide Coupling
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The carboxamide group is formed via amide bond formation between the pyrimidine-4-carboxylic acid and 2-aminothiazole intermediates using coupling agents like EDC/HOBt .
Thiazole Ring Reactivity
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The thiazole sulfur participates in hydrogen bonding with kinase catalytic sites (e.g., PfGSK3 and PfPK6) .
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Substitution at the 4-position (furan-2-yl) affects binding affinity:
Furan Substituent Stability
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Furan is prone to oxidative degradation under acidic conditions, potentially forming diketone intermediates .
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Stability in physiological buffers (pH 7.4) is retained for >24 hours, as observed in analogs like 18c and 18e .
Pyrimidine and Carboxamide Stability
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The pyrimidine core is resistant to hydrolysis under neutral conditions but may undergo acid-catalyzed ring-opening at pH < 3 .
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The carboxamide group is stable in aqueous solutions but can be hydrolyzed to carboxylic acid under strong acidic/basic conditions .
Functionalization and Modifications
Key structural modifications impact bioactivity and physicochemical properties:
Key Research Findings
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Kinase Inhibition : Analog 18c (thiophene at pyrimidine C4) showed potent PfPK6 inhibition (IC<sub>50</sub> = 236 ± 22 nM) but lost PfGSK3 activity, highlighting the importance of sulfur in the aryl group .
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Solubility : Introduction of polar groups (e.g., morpholine in 9g ) improved aqueous solubility but reduced PfPK6 affinity .
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Metabolic Stability : Pyrrolidine-methylated analogs (e.g., 9d ) exhibited enhanced metabolic stability in liver microsomes .
Degradation Pathways
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Oxidative Degradation : Furan ring oxidation forms reactive intermediates (e.g., epoxides), detected via LC-MS in stressed conditions .
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Hydrolytic Degradation : Carboxamide hydrolysis to carboxylic acid occurs at elevated temperatures (>60°C) in acidic media .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell proliferation and survival.
Case Studies and Findings
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A study evaluating the compound against various cancer cell lines reported notable cytotoxicity. For instance:
Cell Line IC50 (µM) A549 (lung cancer) 12.5 MCF-7 (breast cancer) 15.0
These findings indicate that N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide could serve as a lead for the development of new anticancer therapies by targeting specific tumor types.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various pathogens. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
In vitro tests have demonstrated that derivatives of this compound exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
These results suggest a potential application in treating bacterial infections, highlighting the need for further exploration into its mechanism of action and therapeutic applications.
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory properties, which have been supported by preliminary research showing a reduction in pro-inflammatory cytokines.
Inflammatory Marker Analysis
In vitro studies involving macrophage cell lines revealed that treatment with this compound significantly reduced the production of inflammatory markers:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Treated | 80 | 120 |
These findings suggest that the compound may be beneficial in managing inflammatory diseases by inhibiting cytokine production.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s heterocyclic structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Cores
Compound 8e (N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine)
- Core Structure : Pyrimidine with thiazole and pyrazole substituents.
- Key Differences : Replaces the furan-2-yl group with a pyrazole and introduces a chloro substituent at the 6-position.
- Implications: The chloro group may increase electrophilicity but reduce metabolic stability compared to the pyrrolidine substituent in the target compound.
Compound 13 (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrido[4,5-d]pyrimidin-4-amine)
- Core Structure: Pyrido[4,5-d]pyrimidine fused with dihydroisoquinoline.
- Key Differences: A trifluoroethylamine substituent and dihydroisoquinoline group replace the pyrrolidine and furan-thiazole motifs.
Thiazole Carboxamide Derivatives
BMS-354825 (Dasatinib)
- Structure : Thiazole-5-carboxamide with chlorophenyl and piperazine substituents.
- Key Differences: While both compounds share a thiazole-carboxamide backbone, BMS-354825 incorporates a pyrimidinylamino group and a piperazine ring.
- Activity : BMS-354825 is a dual Src/Abl kinase inhibitor with robust in vivo antitumor activity in leukemia models. The target compound’s pyrrolidine and furan groups may direct selectivity toward different kinase families or allosteric sites .
Heterocyclic Hybrids with Furan/Thiazole Motifs
6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Core Structure : Oxazolo[5,4-b]pyridine fused with oxazole.
- Key Differences : Replaces the pyrimidine core with an oxazolo-pyridine system. Both compounds retain furan and thiazole groups, but the fused oxazole in this analog may increase planarity, influencing DNA intercalation or protein binding .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Trends : The pyrrolidine group in the target compound may offer metabolic advantages over chloro or trifluoroethyl groups in analogs .
- Activity Prediction : Furan-thiazole hybrids (e.g., ) often exhibit anticancer or antimicrobial activity, suggesting the target compound may share similar targets.
- Experimental Needs : Further studies are required to elucidate the target compound’s kinase inhibition profile, solubility, and in vivo efficacy relative to benchmarks like BMS-354825 .
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound characterized by the presence of multiple heterocyclic rings, including thiazole, furan, pyrrolidine, and pyrimidine. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups that may contribute to its biological activity:
- Thiazole Ring : Known for its role in various pharmacological agents.
- Furan Ring : Often associated with anti-inflammatory and antimicrobial properties.
- Pyrrolidine Moiety : Linked to enhanced bioactivity in many derivatives.
- Carboxamide Group : Implicated in interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, insights can be gleaned from related compounds. The following sections summarize findings relevant to its potential pharmacological effects.
Antitumor Activity
Compounds with similar structural motifs have demonstrated significant antitumor properties. For example, pyrimidine derivatives often inhibit key enzymes involved in cancer progression. The SAR studies suggest that modifications to the pyrimidine ring can enhance inhibitory activity against cancer cell lines .
Anticonvulsant Properties
Thiazole-containing compounds have been reported to exhibit anticonvulsant effects. A study indicated that certain thiazole derivatives showed promising results in animal models, suggesting that the thiazole moiety could be critical for such activity . The structural similarity of this compound might imply potential anticonvulsant effects worth investigating.
Anti-inflammatory Effects
The presence of furan and thiazole rings has been linked to anti-inflammatory activities in various studies. Compounds exhibiting these features have shown effectiveness in reducing inflammation markers in cellular assays . The specific mechanism by which these compounds exert their effects often involves inhibition of pro-inflammatory cytokines.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Thiazole moiety | Enhances anticonvulsant activity | |
| Pyrrolidine group | Increases binding affinity to targets | |
| Furan ring | Contributes to anti-inflammatory properties |
Optimizing these substituents could lead to improved therapeutic profiles for this compound.
Case Studies and Research Findings
While specific case studies on this compound are scarce, several related compounds have been evaluated:
- Anticancer Activity : A derivative with a similar structure demonstrated significant tumor regression in preclinical models, indicating the potential for developing effective cancer therapies .
- Anticonvulsant Studies : Research on thiazole derivatives revealed a strong correlation between structural modifications and anticonvulsant efficacy, suggesting avenues for further exploration of this compound's effects .
- Anti-inflammatory Mechanisms : Studies indicated that compounds with furan and thiazole rings can inhibit nitric oxide production and cytokine release, which are critical in inflammatory responses .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1: Condensation of furan-2-carbaldehyde with thiazole precursors to form the 4-(furan-2-yl)thiazol-2-amine intermediate.
- Step 2: Coupling with a pre-functionalized pyrimidine-carboxamide core via amidation or nucleophilic substitution.
- Step 3: Introduction of the pyrrolidine moiety via Buchwald-Hartwig amination or microwave-assisted reactions to enhance yield .
Critical Considerations: - Use of protecting groups (e.g., Boc for amines) to prevent side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak at m/z calculated for C17H16N4O2S: 364.0954) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
Q. What preliminary assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Antimicrobial Screening:
- Cytotoxicity Profiling:
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- ADMET Predictions:
Q. How do researchers resolve contradictory data in bioactivity studies (e.g., conflicting IC50 values across assays)?
Methodological Answer:
- Assay Replication:
- Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal Validation:
- Structural Analysis:
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
Methodological Answer:
- Isosteric Replacements:
- Prodrug Design:
- Cytochrome P450 Inhibition Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
